molecular formula C22H20FN3O2S B2788238 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one CAS No. 1105214-00-3

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2788238
CAS No.: 1105214-00-3
M. Wt: 409.48
InChI Key: UUXKJRMQKVXDQI-UHFFFAOYSA-N
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Description

6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one is a synthetic organic compound featuring a combination of dihydroquinolin and pyrimidinone moieties, conjugated by an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. One common route starts with the synthesis of the quinoline component, followed by the introduction of the oxoethyl linkage and subsequent attachment of the pyrimidinone group. Reactions may employ a variety of catalysts and reagents, such as palladium-catalyzed cross-coupling for the thioether formation.

Industrial Production Methods: Industrial synthesis requires careful control of reaction parameters to optimize yield and purity. Large-scale production might utilize flow chemistry or other continuous processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several reactions, including:

  • Oxidation: Can be oxidized at the dihydroquinolin ring.

  • Reduction: Selective reduction can alter the oxoethyl linkage or pyrimidinone.

  • Substitution: Both electrophilic and nucleophilic substitutions can occur on various parts of the molecule, especially the fluorobenzyl and pyrimidinone groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄ for oxidation, NaBH₄ for reduction, and halogenating agents for substitution reactions. Conditions must be tailored to the specific transformation desired.

Major Products: Products will vary based on the reagents and conditions but might include modified pyrimidinone derivatives, quinoline-based compounds, or products with altered functional groups.

Scientific Research Applications

This compound is notable for its versatile applications in scientific research:

  • Chemistry: Utilized as an intermediate in synthesizing more complex molecules or materials.

  • Biology: Investigated for its potential interactions with biological macromolecules, possibly affecting cellular pathways.

  • Medicine: Potential for development as a therapeutic agent, particularly for its possible activity in targeting specific proteins or pathways.

  • Industry: Could be employed in the creation of novel materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one exerts its effects depends on its application. In medicinal contexts, it might interact with enzymes or receptors, modulating biochemical pathways. For instance, the dihydroquinolin moiety could bind to a target protein, altering its function, while the pyrimidinone might inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

Compared to compounds like 6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-chlorobenzyl)thio)pyrimidin-4(3H)-one, our compound's fluorobenzyl group imparts unique chemical properties, such as enhanced lipophilicity and different reactivity profiles. Similar compounds include:

  • 6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((2-chlorobenzyl)thio)pyrimidin-4(3H)-one.

  • 6-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(benzylthio)pyrimidin-4(3H)-one.

Each analog offers distinct advantages and disadvantages depending on the intended application, making this family of compounds particularly interesting for further research and development.

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c23-18-9-3-1-7-16(18)14-29-22-24-17(12-20(27)25-22)13-21(28)26-11-5-8-15-6-2-4-10-19(15)26/h1-4,6-7,9-10,12H,5,8,11,13-14H2,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXKJRMQKVXDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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